molecular formula C10H18F2N2O2 B2673776 N-[(3,3-difluorocyclobutyl)methyl](tert-butoxy)carbohydrazide CAS No. 2445785-80-6

N-[(3,3-difluorocyclobutyl)methyl](tert-butoxy)carbohydrazide

Cat. No.: B2673776
CAS No.: 2445785-80-6
M. Wt: 236.263
InChI Key: MWKFQHCEZMTMQS-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclobutyl)methylcarbohydrazide is a chemical compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.26 g/mol . It is characterized by the presence of a difluorocyclobutyl group, a tert-butoxy group, and a carbohydrazide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(3,3-difluorocyclobutyl)methylcarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The use of peptide or protein hydrazides in protein chemistry, including “1-Boc-1-(3,3-difluorocyclobutylmethyl)hydrazine”, has drawn attention in recent years . They can be used as key intermediates for different synthesis and modification purposes, offering useful and otherwise difficult-to-obtain biomacromolecules for biological and pharmaceutical studies . This suggests potential future directions in the field of protein chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclobutyl)methylcarbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with 3,3-difluorocyclobutylmethyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(3,3-difluorocyclobutyl)methylcarbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)methylcarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted carbohydrazides.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclobutyl)methylcarbohydrazide involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbohydrazide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,3-difluorocyclobutyl)methyl]carbohydrazide: Lacks the tert-butoxy group, which may affect its reactivity and binding properties.

    tert-Butyl carbohydrazide: Lacks the difluorocyclobutyl group, which may reduce its specificity and potency.

Uniqueness

N-(3,3-difluorocyclobutyl)methylcarbohydrazide is unique due to the presence of both the difluorocyclobutyl and tert-butoxy groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-amino-N-[(3,3-difluorocyclobutyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14(13)6-7-4-10(11,12)5-7/h7H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFQHCEZMTMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC(C1)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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